molecular formula C23H19N3O3S B2365227 N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 895008-73-8

N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2365227
CAS No.: 895008-73-8
M. Wt: 417.48
InChI Key: WYYKGYLFLBDUCM-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a combination of benzothiazole, pyridine, and dioxine moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide likely involves multiple steps, including the formation of the benzothiazole and dioxine rings, followed by their coupling with the pyridine moiety. Typical reaction conditions might include:

    Formation of Benzothiazole Ring: This could involve the cyclization of an ortho-aminothiophenol with a suitable carboxylic acid derivative.

    Formation of Dioxine Ring: This might be achieved through the cyclization of a dihydroxybenzene derivative with an appropriate dihalide.

    Coupling Reactions: The final coupling of the benzothiazole and dioxine rings with the pyridine moiety could involve amide bond formation using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the benzothiazole or dioxine rings.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be investigated for its potential as a pharmaceutical agent, given the presence of bioactive moieties like benzothiazole and pyridine.

Medicine

In medicine, it might be explored for its therapeutic potential, possibly as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

Industrially, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide: can be compared with other benzothiazole or pyridine derivatives.

    Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.

    Pyridine Derivatives: Widely used in pharmaceuticals for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its combined structure, which might confer unique biological activities or chemical properties not seen in simpler analogs.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-15-8-9-17-21(11-15)30-23(25-17)26(13-16-5-4-10-24-12-16)22(27)20-14-28-18-6-2-3-7-19(18)29-20/h2-12,20H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYKGYLFLBDUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4COC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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